molecular formula C₁₅H₂₂O₃ B1147108 [(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate CAS No. 76163-96-7

[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate

Cat. No. B1147108
CAS RN: 76163-96-7
M. Wt: 250.33
InChI Key:
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Description

This compound is a bicyclic terpene derivative, which are often found in essential oils and have various biological activities . The structure contains a bicyclo[3.1.1]hept-2-ene ring system, which is a common motif in many natural products .


Molecular Structure Analysis

The compound contains a bicyclic ring system, with two methyl groups at the 6-position and a carbonyl group at the 4-position of the bicyclo[3.1.1]hept-2-ene ring . The compound also contains a propanoate ester group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the carbonyl and ester groups could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Antimicrobial Activity

The compound has been found to have moderate antimicrobial activity. It has been tested on S. aureus and E. coli , with a minimum inhibitory concentration (MIC) of 128 µg/mL and 512 µg/mL respectively . This suggests that the compound could potentially be used in the development of new antimicrobial agents.

Antifungal Activity

The compound also exhibits antifungal activity. It has been tested on various Candida isolates and filamentous fungi, showing comparable activity with conventional antimycotic (Fluconazole) on filamentous fungi . This indicates that the compound could be used in the treatment of fungal infections.

Synthesis of Derivatives

The compound can be used as a starting material in the synthesis of various derivatives. For example, it has been used in the synthesis of nitrogen-containing derivatives of cis-myrtanic and myrtenic acids . These derivatives are known to have fungicidal activity against yeast and mycelial fungi, including phytopathogens .

Study of Structure-Activity Relationships

The compound can be used in the study of structure-activity relationships. For example, it has been found that the presence of two bulky bicyclic terpene fragments in the compound increases its lipophilicity and decreases its antimicrobial potential . This kind of information can be useful in the design of new drugs with improved properties.

Industrial Production of Terpenes

The compound is related to terpenes, which are of great importance in various industries. Terpenes are used as starting materials in organic synthesis and are widely used in medicine, cosmetics, and perfumery . Therefore, the study and application of this compound could contribute to these fields.

Potential Treatment for Various Infections

Based on its antimicrobial and antifungal activities, the compound could potentially be used in the treatment of various infections. For example, one of its derivatives has shown promising results in the treatment of staphylococcal infections and P. aeruginosa-associated infections .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many terpenes and their derivatives have been found to have antimicrobial, anti-inflammatory, and anticancer activities, among others .

Future Directions

Further studies could be conducted to determine the specific biological activities of this compound and to optimize its synthesis .

properties

IUPAC Name

[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-14(2,3)13(17)18-8-9-6-12(16)11-7-10(9)15(11,4)5/h6,10-11H,7-8H2,1-5H3/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIUSKQTOGHXSZ-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(=O)C=C2COC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2C[C@H]1C(=O)C=C2COC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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